4-Phosphonobutyric acid

Description

Historical Perspectives on the Discovery and Initial Characterization

The journey into the significance of 4-phosphonobutyric acid derivatives began with early investigations into the structure-activity relationships of excitatory amino acid receptors. A pivotal moment in this exploration was the work of Evans and his colleagues in the late 1970s and early 1980s. Their research on a series of ω-phosphonic-α-carboxylic amino acids led to the characterization of 2-amino-4-phosphonobutyric acid (AP4). hellobio.comrndsystems.com

Initial studies using isolated spinal cord preparations from frogs demonstrated that AP4 could antagonize excitatory amino acid-induced responses. hellobio.comrndsystems.com Subsequent research in 1981 highlighted AP4's utility as a pharmacological tool in retina research, where it was found to mimic the endogenous photoreceptor transmitter and selectively block the light response of ON bipolar cells. researchgate.netnih.gov These early findings laid the groundwork for decades of research, establishing AP4 and its analogues as critical probes for dissecting neuronal pathways and receptor functions. Further research into phosphono dipeptides based on 4-amino-4-phosphonobutyric acid also revealed their potential as antibacterial agents. nih.govoup.comresearchgate.net

Significance in Modern Chemical Biology and Pharmacology Research

The importance of this compound analogues in modern research cannot be overstated. The L-isomer, L-2-amino-4-phosphonobutyric acid (L-AP4), was the first ligand identified as a selective agonist for the group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. wikipedia.orgebi.ac.uk This discovery was a watershed moment, providing researchers with a tool to selectively activate this receptor group and unravel its roles in modulating synaptic transmission and plasticity. wikipedia.orghellobio.com

L-AP4 is widely used to study the functions of group III mGluRs, which are implicated in various neurological and psychiatric disorders. frontiersin.org Research has shown that activating these receptors with L-AP4 can reduce glutamate release, inhibit excitatory postsynaptic potentials in various brain regions, and exhibit neuroprotective properties. hellobio.comfrontiersin.org For instance, L-AP4 has been shown to stimulate the survival of rat cerebellar granule cells in culture, demonstrating a neurotrophic role for metabotropic glutamate receptors. nih.gov

Beyond neuroscience, sophisticated analogues like (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) have been developed as phosphatase-stable phosphothreonine mimetics. nih.gov These molecules are instrumental in chemical biology for synthesizing peptides that can probe protein-protein interactions dependent on phosphorylation, a key cellular signaling mechanism. nih.govnih.gov The development of such tools allows for the study of signaling pathways, like those involving polo-like kinase 1 (Plk1), with peptides that are resistant to enzymatic degradation within cells. nih.gov

Nomenclature and Stereoisomers in Research Contexts

The biological activity of 2-amino-4-phosphonobutyric acid is highly dependent on its stereochemistry. Different isomers exhibit distinct pharmacological profiles, making precise nomenclature crucial in a research context.

DL-AP4 (2-Amino-4-phosphonobutyric acid)

Table 1: Properties of DL-AP4

| Property | Value |

|---|---|

| Synonyms | 2-Amino-4-phosphonobutyric acid, 2APB |

| Molecular Formula | C₄H₁₀NO₅P |

| Molecular Weight | 183.1 g/mol |

| CAS Number | 6323-99-5 |

| Biological Activity | Broad-spectrum glutamate antagonist |

L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4)

L-AP4 is the levorotatory isomer and is a cornerstone of research on metabotropic glutamate receptors. wikipedia.org It is a potent and selective agonist for group III mGluRs. wikipedia.orgebi.ac.uk This selectivity has made it an indispensable tool for differentiating the functions of group III mGluRs from other glutamate receptor subtypes. wikipedia.org It is widely used to investigate synaptic depression, the inhibition of neurotransmitter release, and the potential therapeutic targeting of group III mGluRs for conditions like pain and neurodegenerative diseases. hellobio.comfrontiersin.org

Table 2: Biological Activity of L-AP4 at mGluR Subtypes

| Receptor Subtype | EC₅₀ Value (μM) |

|---|---|

| mGlu4 | 0.1 - 0.9 |

| mGlu6 | 1.0 - 2.4 |

| mGlu7 | 249 - 337 |

| mGlu8 | 0.06 - 0.6 |

Data sourced from Tocris Bioscience and Hello Bio. hellobio.com

(2S)-2-amino-4-phosphonobutanoic acid

This is the systematic IUPAC name for the L-AP4 isomer. nih.gov The "(2S)" designation specifies the stereochemical configuration at the alpha-carbon, which is responsible for its specific biological activity as a group III mGluR agonist. nih.gov It is a non-proteinogenic L-alpha-amino acid. ebi.ac.uknih.gov The use of this systematic name ensures clarity and reproducibility in scientific literature.

Table 3: Chemical Identifiers for (2S)-2-amino-4-phosphonobutanoic acid

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-4-phosphonobutanoic acid |

| PubChem CID | 179394 |

| CAS Number | 23052-81-5 |

| InChIKey | DDOQBQRIEWHWBT-VKHMYHEASA-N |

Data sourced from PubChem. nih.gov

(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab)

Pmab is a structurally more complex analogue, designed for specific applications in chemical biology. nih.gov It is a phosphatase-stable mimetic of phosphothreonine, a phosphorylated amino acid crucial in cell signaling. nih.gov The stereoselective synthesis of Pmab, often using Evans' oxazolidinone for chiral induction, allows for its incorporation into peptides. nih.gov These Pmab-containing peptides can then be used to study protein-protein interactions that are mediated by phosphothreonine, without the complication of the peptide being dephosphorylated by cellular enzymes. nih.gov This makes Pmab a highly valuable tool for creating stable probes to investigate signal transduction pathways, such as those involving polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides. nih.govmit.edu

Table 4: Application of Pmab

| Feature | Description |

|---|---|

| Function | Phosphatase-stable phosphothreonine mimetic |

| Key Application | Synthesis of modified peptides for studying protein-protein interactions |

| Synthesis | Can be prepared for solid-phase peptide synthesis with orthogonal protection |

| Example Use | Probing polo-like kinase 1 (Plk1) polo box domain (PBD) binding |

Data sourced from scientific literature. nih.govnih.gov

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

| This compound | 4-Phosphonobutanoic acid |

| DL-AP4 | DL-2-Amino-4-phosphonobutyric acid |

| L-AP4 | L-(+)-2-Amino-4-phosphonobutyric acid |

| L-AP4 | (2S)-2-amino-4-phosphonobutanoic acid |

| Pmab | (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid |

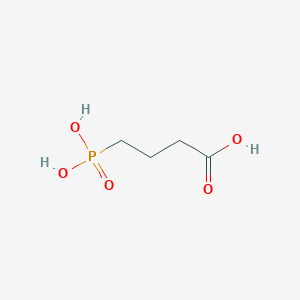

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRFPODVSLYSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378723 | |

| Record name | 4-phosphonobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-43-2 | |

| Record name | 4-phosphonobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phosphonobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phosphonobutyric Acid and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining specific isomers of chiral molecules, which can exhibit different biological activities. The following sections describe various methods to synthesize stereochemically defined derivatives of 4-phosphonobutyric acid.

Rh-Catalyzed Asymmetric Hydrogenation of 3-Aryl-4-phosphonobutenoates

A highly effective method for synthesizing chiral 3-aryl-4-phosphonobutyric acid esters involves the rhodium-catalyzed asymmetric hydrogenation of the corresponding 3-aryl-4-phosphonobutenoates. acs.orgresearchgate.net This approach utilizes a P-stereogenic BoPhoz-type phosphine-aminophosphine ligand to achieve high enantioselectivities, typically between 93% and 98% enantiomeric excess (ee). acs.org The reaction has been successfully applied to the synthesis of various chiral 3-aryl-4-phosphonobutyric acid esters. acs.org

An alternative, though sometimes less efficient, method involves a copper-catalyzed asymmetric conjugate reduction of 3-aryl-4-phosphonobutenoates. dicp.ac.cn This method has achieved up to 94% ee using a (S)-Segphos/Cu(OAc)2·H2O catalyst system. dicp.ac.cn

Key Findings from Rh-Catalyzed Asymmetric Hydrogenation:

| Substrate Type | Ligand | Enantioselectivity (ee) |

|---|---|---|

| 3-Aryl-4-phosphonobutenoates | P-stereogenic BoPhoz-type | 93-98% acs.org |

Diastereoselective Synthesis via Electrophilic Substitution and Tin-Peterson Olefination of Bis-lactim Ethers

The diastereoselective synthesis of various 4-substituted and 3,4-disubstituted 2-amino-4-phosphonobutanoic acids can be achieved through electrophilic substitutions on lithiated Schöllkopf's bis-lactim ethers derived from cyclo-[L-AP4-D-Val]. nih.govacs.org This process occurs with high regio- and stereoselectivity at the α-position of the phosphonate (B1237965) ester. nih.govacs.org The syn-selectivity observed in these electrophilic substitutions is thought to arise from the formation of seven- and eight-membered chelate structures where the bis-lactim ether moiety sterically hinders one face of the phosphonate carbanion. nih.govacs.org

Following the electrophilic substitution, the olefination of α-silyl-, α-phosphoryl-, and α-stannyl-stabilized phosphonate carbanions leads exclusively to the formation of vinylphosphonates. nih.govacs.org Specifically, the tin-Peterson olefination of α-stannyl stabilized phosphonate carbanions favors the formation of (Z)-vinylphosphonates. nih.govacs.org These methods provide a direct and stereoselective route to enantiomerically pure derivatives of 2-amino-4-phosphonobutanoic acid (AP4). nih.govacs.org

Conjugate additions of metalated Schöllkopf's bis-lactim ethers to 1-propenylphosphonates have also been utilized for the stereocontrolled synthesis of all four diastereoisomers of 2-amino-3-methyl-4-phosphonobutanoic acid. nih.govresearchgate.net

Synthesis of Phosphothreonine Mimetic (Pmab) using Evans' Oxazolidinone for Chiral Induction

A stereoselective synthesis for (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab), a stable mimetic of phosphothreonine, has been developed utilizing Evans' oxazolidinone as a chiral auxiliary. nih.govgoogle.com This approach provides a method for creating hydrolytically stable phosphothreonine mimetics that are suitable for incorporation into peptides. nih.gov The use of Evans' oxazolidinone facilitates the chiral induction necessary to establish the desired stereochemistry at the α- and β-carbons of the amino acid backbone. nih.gov

Preparation of Organically Protected Pmab for Solid-Phase Synthesis

For the incorporation of Pmab into peptides using solid-phase peptide synthesis (SPPS), it is essential to have orthogonally protected forms of the amino acid. nih.govnih.gov A significant achievement in this area is the synthesis of (2S,3R)-4-[bis-(tert-butyloxy)phosphinyl]-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methylbutanoic acid [(N-Fmoc, O,O-(bis-(tert-butyl))-Pmab]. nih.gov This compound features an N-Fmoc protecting group, which is standard for SPPS, and tert-butyl protection for the phosphonic acid moiety. This protection scheme is compatible with standard solid-phase protocols on acid-labile resins, allowing for the facile synthesis of Pmab-containing peptides. nih.gov

Furthermore, a version of Fmoc-Pmab has been prepared where the phosphonic acid group is masked as its bis-pivaloyloxymethyl (POM) esters. nih.gov This creates a bio-reversible prodrug form of the phosphonic acid, which can be beneficial for cellular studies. nih.gov

Synthesis of Constrained Analogues

Constrained analogues of this compound are synthesized to lock the molecule into specific conformations. This is a valuable strategy in medicinal chemistry to probe the bioactive conformation of a ligand when it binds to its receptor.

Cyclopropyl (B3062369) Compounds: (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid

The cyclopropyl-containing analogues of 2-amino-4-phosphonobutanoic acid (AP4), specifically (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, have been synthesized as conformationally constrained versions of AP4. nih.govresearchgate.net The synthesis starts with a Horner-Emmons reaction between trimethyl N-(benzyloxycarbonyl)phosphonoglycinate and 2-(diethoxyphosphinyl)acetaldehyde to yield protected dehydroamino acids. nih.govresearchgate.net These intermediates are then individually subjected to a sequence of reactions including cycloaddition with diazomethane (B1218177), photoelimination of nitrogen gas, and finally, acid hydrolysis to afford the target (E)- and (Z)-cyclopropyl analogues. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| 3-Aryl-4-phosphonobutenoates | |

| 3-Aryl-4-phosphonobutyric acid esters | |

| 2-Amino-4-phosphonobutanoic acid | AP4 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | |

| (2S, 3R)-2-amino-3-methyl-4-phosphonobutanoic acid | Pmab |

| Phosphothreonine | pThr |

| (2S,3R)-4-[bis-(tert-butyloxy)phosphinyl]-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methylbutanoic acid | N-Fmoc, O,O-(bis-(tert-butyl))-Pmab |

| Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate | |

| 2-(Diethoxyphosphinyl)acetaldehyde | |

| Diazomethane | |

| Bis-lactim ethers | |

| Cyclo-[L-AP4-D-Val] | |

| Vinylphosphonates | |

| 1-Propenylphosphonates | |

| Evans' oxazolidinone | |

| (S)-Segphos | |

| Copper(II) acetate | Cu(OAc)2 |

| P-stereogenic BoPhoz-type phosphine-aminophosphine ligand |

Horner-Emmons Reaction in Analog Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds, typically yielding E-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This reaction has proven valuable in the synthesis of natural products and their analogs. conicet.gov.ar

A specific application of the HWE reaction is in the synthesis of constrained analogs of 2-amino-4-phosphonobutanoic acid (AP4). For instance, the cyclopropyl analogs (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid were prepared to investigate the bioactive conformation of AP4. The synthesis commenced with a Horner-Emmons reaction between trimethyl N-(benzyloxycarbonyl)phosphonoglycinate and 2-(diethoxyphosphinyl)acetaldehyde. This key step produced the protected dehydroamino acids, which were then subjected to a sequence of reactions including diazomethane cycloaddition and photoelimination of nitrogen to form the final cyclopropyl structures. nih.gov

| Reactant 1 | Reactant 2 | Product of HWE Reaction |

| Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate | 2-(Diethoxyphosphinyl)acetaldehyde | Protected (E)- and (Z)-dehydroamino acid precursors |

This table outlines the key reactants in the Horner-Emmons reaction step for the synthesis of AP4 analogs. nih.gov

Synthesis of Thiophosphono Analogues

l-2-amino-4-thiophosphonobutyric acid (l-thioAP4) Synthesis from Protected Vinylglycine

The synthesis of l-2-amino-4-thiophosphonobutyric acid (l-thioAP4), a potent analog of l-AP4, has been accomplished starting from protected vinylglycine. capes.gov.brnih.govacs.orgresearchgate.net This synthetic route provides access to a compound with significantly enhanced biological activity at group III metabotropic glutamate (B1630785) receptors (mGluRs). nih.govacs.org

Research has demonstrated that l-thioAP4 exhibits a two-fold higher potency at the mGlu4 receptor compared to its parent compound, l-AP4. This increased potency is attributed to the stronger second acidity of the thiophosphonic acid group compared to the phosphonic acid group. nih.govacs.org The respective pKa values, determined by 31P NMR chemical shift variations, underscore this difference in acidity, which is believed to facilitate stronger binding to the receptor. nih.govacs.org

| Compound | EC50 at mGlu4 Receptor (μM) | Second pKa |

| l-AP4 | 0.08 | 6.88 |

| l-thioAP4 | 0.039 | 5.56 |

This table compares the potency and acidity of l-thioAP4 and l-AP4, highlighting the enhanced characteristics of the thiophosphono analog. nih.govacs.org

General Methods for Phosphonic Acid Derivatization

Incorporation of Phosphonate Mimics in Proteins via Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for incorporating non-standard amino acids, including phosphonate mimics, into proteins at specific sites. researchgate.netresearcher.life This technique circumvents the limitations of cell-based expression systems, such as the poor membrane permeability of charged amino acids. researchgate.net

Researchers have successfully customized CFPS machinery to incorporate 2-amino-4-phosphonobutyric acid, a nonhydrolyzable analog of phosphoserine (pSer), into target proteins like sfGFP and MEK1. researchgate.netnih.gov This was achieved through a process of chassis strain selection and the screening of reconfigured orthogonal translation systems (OTS) to find combinations with high efficiency and fidelity for the unnatural amino acid. nih.govresearchgate.net The open nature of the CFPS system allows for precise control over the components of the transcription and translation machinery, facilitating the production of user-defined phosphoproteins for mechanistic and therapeutic studies. researchgate.netnih.gov

| Key Component | Function |

| Cell Extract | Provides the necessary transcriptional and translational machinery. |

| Orthogonal Translation System (OTS) | A matched pair of an engineered tRNA and an aminoacyl-tRNA synthetase that specifically recognizes the unnatural amino acid. |

| Unnatural Amino Acid | 2-amino-4-phosphonobutyric acid (C-pSer), a nonhydrolyzable phosphoserine mimic. |

| DNA Template | Encodes the target protein (e.g., sfGFP, MEK1) with a specific codon (e.g., TAG) at the desired incorporation site. |

This table summarizes the essential components of the customized cell-free protein synthesis system for incorporating phosphonate mimics. researchgate.netnih.govresearchgate.net

Solid-Phase Incorporation of Phosphothreonine Mimetic in Prodrug Form

To overcome the challenge of delivering charged phosphonate-containing peptides into cells, a prodrug strategy has been developed. This involves masking the phosphonic acid moiety with bio-reversible protecting groups. A key reagent designed for this purpose is N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH]. nih.gov

This compound serves as a phosphatase-stable mimetic of phosphothreonine (pThr) and is engineered for facile use in solid-phase peptide synthesis (SPPS) using standard Fmoc-based protocols. nih.govrsc.org The phosphonic acid is protected as a bis-pivaloyloxymethyl (POM) ester. These POM groups are labile to intracellular esterases, which cleave them to unmask the negatively charged phosphonate inside the cell. researchgate.net This represents the first instance of a bio-reversibly protected pThr mimetic suitable for straightforward incorporation into peptides via SPPS, opening avenues for studying protein phosphorylation in vivo. nih.gov

| Component | Chemical Name / Structure | Purpose |

| Core Structure | (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) | Phosphatase-stable mimetic of phosphothreonine (pThr). |

| N-terminus Protection | Fluorenylmethyloxycarbonyl (Fmoc) | Standard protecting group for Fmoc-based solid-phase peptide synthesis. |

| Phosphonate Protection | bis-Pivaloyloxymethyl (POM) ester | Bio-reversible prodrug moiety, cleaved by intracellular esterases. |

| Full Reagent Name | N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester | A fully protected building block for SPPS of pThr-mimetic containing peptides. |

This table details the components of the phosphothreonine mimetic prodrug reagent designed for solid-phase peptide synthesis. nih.gov

Pharmacological and Biochemical Investigations of 4 Phosphonobutyric Acid

Receptor Interactions and Agonist/Antagonist Activities

The interaction of 4-phosphonobutyric acid with glutamate (B1630785) receptors is complex, with its biological activity being highly dependent on the specific isomer and the receptor system being studied. While the L-isomer, L-AP4, is primarily recognized as a selective agonist for group III metabotropic glutamate receptors, the racemic mixture, DL-AP4, has also been characterized as a competitive inhibitor in certain preparations. medchemexpress.comthp.atwikipedia.org

L-2-amino-4-phosphonobutyric acid (L-AP4) is distinguished in neuropharmacology as a selective group-selective agonist for the group III metabotropic glutamate receptors (mGluRs). wikipedia.orgmerckmillipore.com This group includes subtypes mGluR4, mGluR6, mGluR7, and mGluR8. wikipedia.orgebi.ac.uk L-AP4 was the first ligand identified to act as a selective agonist for this receptor group, making it a valuable tool in studying their functions. wikipedia.org Its activity is potent and specific to these presynaptically located receptors, which play a crucial role in modulating neurotransmitter release. nih.govnih.gov The conventional view holds that the presynaptic effects of glutamate receptor modulation are mediated by L-AP4-sensitive group III mGluRs. jneurosci.org

In contrast to the agonist activity of its L-isomer, the racemic mixture DL-2-amino-4-phosphonobutyric acid (DL-AP4) has been shown to act as a glutamate antagonist. medchemexpress.comthp.atchemsrc.com Specifically, it behaves as a competitive inhibitor of glutamate binding. medchemexpress.comthp.at Early research on locust muscle demonstrated that DL-AP4 antagonizes the excitatory action of glutamate applied to receptors on the muscle membrane. medchemexpress.comchemsrc.com The apparent dissociation constant (Kd) for this competitive inhibition was determined to be 66 μM. medchemexpress.comthp.atchemsrc.com This antagonistic behavior highlights the stereospecificity of the interaction, where different isomers of the same compound can elicit opposing effects at glutamate receptors.

The potency of L-AP4 varies across the different subtypes of group III mGluRs. nih.gov It generally shows the highest potency at mGluR4 and mGluR8, followed by mGluR6, and is significantly less potent at mGluR7. nih.gov Studies have established a rank order of potency as: mGluR8 ≥ mGluR4 ≥ mGluR6 >> mGluR7. nih.gov The half-maximal effective concentration (EC₅₀) values quantify this differential activity. For instance, L-AP4 demonstrates high potency at the mGluR4 subtype. acs.org Competition binding experiments using radiolabeled [3H]L-2-amino-4-phosphonobutyric acid have been instrumental in characterizing the binding properties of these receptors. nih.gov

The activation of group III mGluRs by L-AP4 leads to significant modulation of synaptic activity, primarily through presynaptic mechanisms. This action results in a reduction of neurotransmitter release, thereby depressing synaptic transmission.

L-AP4 is recognized as a potent synaptic depressant that inhibits excitatory synaptic transmission in various neural pathways. merckmillipore.comnih.gov Studies in rat hippocampal slices have demonstrated that micromolar concentrations of L-AP4 selectively inhibit transmission at perforant path synapses. nih.gov This inhibitory effect is mediated by presynaptic group III mGluRs. capes.gov.br The mechanism involves the inhibition of voltage-dependent calcium currents, which is consistent with the involvement of a G-protein-coupled receptor. nih.gov This reduction in calcium influx is believed to be the basis for the L-AP4-induced presynaptic inhibition and the subsequent decrease in excitatory postsynaptic currents (EPSCs). nih.gov For example, L-AP4 has been shown to inhibit transmission at the striatopallidal synapse and the subthalamic nucleus to substantia nigra pars reticulata (STN-SNr) synapse. capes.gov.brpnas.org

Mechanisms of Action on Glutamatergic Synaptic Transmission

Modulation of Neurotransmitter Release and Synaptic Plasticity

The glutamate analog L-2-amino-4-phosphonobutyric acid (L-AP4), a derivative of this compound, is a potent tool in neuropharmacology for its ability to modulate synaptic activity. evitachem.com It functions as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. evitachem.comontosight.ai Activation of these receptors, which are often located presynaptically, leads to an inhibition of neurotransmitter release. nih.gov This mechanism is a fundamental aspect of synaptic plasticity, the ability of synapses to strengthen or weaken over time.

The application of L-AP4 has been shown to suppress synaptic transmission in several key regions of the central nervous system, including the hippocampus, olfactory tract, and cerebellum. nih.gov Research suggests that this effect is produced by the activation of presynaptic glutamate autoreceptors. nih.gov Studies involving knockout mice lacking the mGluR4 subtype have provided further insight. These mice exhibit impairments in motor performance and cerebellar synaptic plasticity. nih.gov Specifically, while long-term depression (LTD) remains intact, the absence of mGluR4 impairs short-term plasticity, highlighting the receptor's role in regulating presynaptic neurotransmitter release to maintain synaptic efficacy during repeated stimulation. nih.gov

Role of G-Protein Coupling in Calcium Current Inhibition

The mechanism by which L-AP4 inhibits neurotransmitter release is intrinsically linked to its effect on calcium channels, mediated by G-protein coupling. jneurosci.orgnih.gov L-AP4 acts on a presynaptic, G-protein-coupled glutamate receptor to inhibit high-threshold voltage-dependent calcium currents. jneurosci.orgnih.gov This inhibition of calcium influx is considered a primary reason for the reduction in transmitter release. jneurosci.orgnih.gov

Experiments on cultured olfactory bulb neurons have elucidated the specifics of this pathway. jneurosci.orgnih.gov The inhibition of calcium currents by L-AP4 was found to be sensitive to pertussis toxin (PTX), which is a hallmark of the involvement of a G-protein from the Gi/o family. jneurosci.orgnih.govnih.gov Furthermore, the inhibition was irreversible when GTP-γ-S (a non-hydrolyzable GTP analog) was present and was blocked by the removal of intracellular Mg2+, further confirming the essential role of a G-protein in this process. jneurosci.orgnih.gov These findings indicate that the AP4 receptor's activation leads to a direct, membrane-delimited action of a G-protein on high-threshold calcium channels, without necessarily involving protein phosphorylation or the release of intracellular calcium stores. jneurosci.org

| Experimental Condition | Observation | Implication |

| L-AP4 application with intracellular GTP | Inhibition of high-threshold calcium currents. jneurosci.orgnih.gov | L-AP4 receptor activation leads to calcium current inhibition. |

| Presence of GTP-γ-S | Irreversible inhibition of calcium currents. jneurosci.orgnih.gov | A G-protein is directly involved and is locked in an active state. |

| Preincubation with Pertussis Toxin (PTX) | Blocked the inhibitory effect of L-AP4. jneurosci.orgnih.gov | The G-protein is a member of the PTX-sensitive Gi/o family. |

| Removal of intracellular Mg2+ | Blocked the inhibitory effect of L-AP4. jneurosci.orgnih.gov | Mg2+ is a necessary cofactor for G-protein function. |

Enzymatic Inhibition and Modulatory Roles

Beyond its effects on neurotransmission, this compound and its derivatives have been investigated for their ability to inhibit specific enzymes, particularly metalloproteases involved in critical physiological pathways.

Inhibition of Aminopeptidase-A (APA)

4-amino-phosphono-butyric acid has been identified as a specific inhibitor of Aminopeptidase A (APA), a membrane-bound zinc metalloprotease. nih.govportlandpress.com APA plays a significant role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. researchgate.net

Role in Angiotensin Metabolism

Within the brain's renin-angiotensin system, APA is a key enzyme responsible for the metabolic conversion of Angiotensin II (Ang II) to Angiotensin III (Ang III). portlandpress.comresearchgate.net Ang III is now understood to be a major effector peptide in the brain, exerting a tonic stimulatory action on the control of blood pressure. portlandpress.comresearchgate.net By inhibiting APA, 4-amino-phosphono-butyric acid effectively blocks this conversion. ahajournals.org Studies have demonstrated that this specific inhibition significantly decreases the formation of Ang III from Ang II. ahajournals.org In one study, inhibition of APA with 4-amino-phosphono-butyric acid reduced the formation of Ang III from Ang II by 82±2.6%. ahajournals.org

Implications in Cardiac Myocardial Infarction

The role of Aminopeptidase-A becomes particularly relevant in the context of cardiac pathology, such as myocardial infarction (MI). nih.gov Following an MI, APA activity is significantly increased in myocardial tissue. nih.govahajournals.org For instance, 24 hours after MI, myocardial APA activity was measured at 0.82 ± 0.02 ρmol·min⁻¹·μg⁻¹, compared to 0.32 ± 0.02 in sham-operated controls. nih.gov

This upregulation of APA has a crucial consequence: it enhances the degradation of the cardioprotective peptide Angiotensin-(1-7) to the peptide Angiotensin-(2-7). nih.govahajournals.org APA exhibits a high affinity for Ang-(1-7), and its increased activity after an MI can deprive the heart of beneficial Ang-(1-7). nih.govahajournals.org The specific inhibition of APA by 4-amino-phosphono-butyric acid was shown to decrease the formation of Ang-(2-7) from Ang-(1-7) by 98±0.7%. ahajournals.org This suggests that inhibiting APA could be a novel therapeutic strategy to manage tissue remodeling and preserve cardioprotective pathways after a myocardial infarction. nih.gov

| Parameter | Sham Control | Post-Myocardial Infarction (MI) |

| Myocardial APA Activity (ρmol·min⁻¹·μg⁻¹) | 0.32 ± 0.02 nih.gov | 0.82 ± 0.02 nih.gov |

| Ang-(2-7) Accumulation (%) | 72.96 ± 7.0 nih.gov | 146.45 ± 6.4 nih.gov |

Inhibition of Carboxypeptidase A by Derivatives

Derivatives of this compound have also been evaluated as inhibitors of other metalloenzymes, such as Carboxypeptidase A. In a study examining phosphonic acid analogues of 2-benzylsuccinate, the inhibitory potential of various chain lengths was assessed. nih.gov

The study found that (2RS)-2-benzyl-3-phosphonopropionic acid was a highly potent inhibitor of Carboxypeptidase A, with a Ki of 0.22 µM. nih.gov However, when the carbon chain was lengthened by one methylene (B1212753) group to form (2RS)-2-benzyl-4-phosphonobutyric acid , the inhibitory potency decreased dramatically. nih.gov This derivative displayed a Ki of 370 ± 60 µM, indicating it is a significantly weaker inhibitor of the enzyme. nih.gov This highlights the critical importance of the structural arrangement and chain length for potent enzyme inhibition.

| Compound | Ki (µM) |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 nih.gov |

| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 nih.gov |

Interaction with Pyridoxal (B1214274) Phosphate (B84403) (PLP) Cofactor Enzymes

This compound and its aminofunctionalized analogue, 4-amino-4-phosphonobutyric acid (a phosphonic acid analogue of glutamic acid), are recognized for their potential to interact with and inhibit enzymes that rely on the pyridoxal phosphate (PLP) cofactor. researchgate.netsciforum.net PLP-dependent enzymes are a vast and crucial class of enzymes, catalyzing approximately 4% of all classified enzymatic reactions, and are central to amino acid metabolism. wikipedia.orgbeilstein-institut.debmbreports.org

The mechanism of PLP-dependent enzymes involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. bmbreports.orgfrontiersin.org When a substrate amino acid binds, a transaldimination reaction occurs, forming a new Schiff base (external aldimine) with the substrate's α-amino group. beilstein-institut.deresearchgate.net The electrophilic nature of the PLP pyridine (B92270) ring acts as an electron sink, stabilizing carbanionic intermediates and facilitating a variety of reactions such as transamination, decarboxylation, and racemization. wikipedia.orgresearchgate.net

Analogues of amino acids, like aminophosphonates, can act as antagonists and inhibitors of these enzymes. sciforum.net For instance, vinylglycine, an unsaturated amino acid, is a known inhibitor of PLP-dependent enzymes like alanine (B10760859) racemase and aspartate aminotransferase. researchgate.net The phosphonic acid moiety of compounds like 4-amino-4-phosphonobutyric acid can mimic the carboxylate group of natural amino acid substrates, allowing them to bind to the active site and potentially inhibit the enzyme's function. The interaction can lead to the formation of a non-productive complex or, in some cases, mechanism-based inactivation. wikipedia.org

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been pivotal in elucidating the molecular features required for their antibacterial and receptor-modulating effects.

The antibacterial efficacy of phosphono dipeptides derived from 4-amino-4-phosphonobutyric acid (referred to as GluP) is significantly influenced by the nature of the N-terminal amino acid. nih.govresearchgate.net Research has shown that these dipeptides exhibit marked antibacterial activity against various bacterial species, with the specific activity profile being dependent on the N-terminal residue. nih.gov

A crucial factor in the antibacterial action of these phosphono dipeptides is their transport across the bacterial cytoplasmic membrane. nih.gov The nature of the N-terminal amino acid plays a key role in this transport process, which is a critical step for the dipeptide to reach its intracellular target. nih.govnih.gov Once inside the cell, it is proposed that the dipeptide is hydrolyzed, releasing the bioactive phosphonic acid analogue, which then inhibits essential enzymes, such as those involved in peptidoglycan biosynthesis. nih.gov

Studies on dipeptides of GluP have demonstrated that variations in the N-terminal amino acid lead to different levels of activity against Escherichia coli and Serratia marcescens. For example, dipeptides with N-terminal alanine, leucine, isoleucine, phenylalanine, or lysine show significant activity against E. coli. nih.gov In contrast, those with N-terminal alanine, leucine, valine, or proline are active against S. marcescens. nih.gov The dipeptides Ala-GluP and Leu-GluP were found to be nearly as potent as their counterparts based on the alanine analogue, 1-aminoethylphosphonic acid. nih.gov

| N-Terminal Amino Acid | Antibacterial Activity against E. coli | Antibacterial Activity against S. marcescens |

| Alanine | ✓ | ✓ |

| Leucine | ✓ | ✓ |

| Isoleucine | ✓ | |

| Phenylalanine | ✓ | |

| Lysine | ✓ | |

| Valine | ✓ | |

| Proline | ✓ | |

| Table 1: Impact of N-terminal amino acid on the antibacterial spectrum of 4-amino-4-phosphonobutyric acid dipeptides. nih.gov |

The potency of this compound analogues as agonists for group III metabotropic glutamate receptors (mGluRs) is strongly correlated with the acidity of the distal phosphonate (B1237965) group. researchgate.netacs.org L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III mGluRs. wikipedia.org

Increasing the acidity of the terminal phosphonic acid moiety enhances the agonist potency. researchgate.netacs.org This has been demonstrated by comparing L-AP4 with its analogue, L-2-amino-4-thiophosphonobutyric acid (L-thioAP4), where a sulfur atom replaces one of the oxygen atoms in the phosphonate group. L-thioAP4 exhibits a two-fold higher potency at the mGlu4 receptor compared to L-AP4. researchgate.netacs.org This increased potency is attributed to the stronger second acidity of the thiophosphonate group. researchgate.netacs.org

The pKa value for the second dissociation of the phosphonate group in L-AP4 is 6.88, while for the thiophosphonate group in L-thioAP4, it is 5.56. researchgate.netacs.org The lower pKa of L-thioAP4 indicates that its distal acidic group is more deprotonated at physiological pH. It is proposed that the resulting second distal negative charge facilitates a stronger binding interaction with specific basic residues within the mGluR binding site, which in turn stabilizes the active conformation of the receptor. researchgate.netacs.org

| Compound | EC50 at mGlu4 Receptor (µM) | pKa of Distal Acidic Group |

| L-2-amino-4-phosphonobutyric acid (L-AP4) | 0.08 | 6.88 |

| L-2-amino-4-thiophosphonobutyric acid (L-thioAP4) | 0.039 | 5.56 |

| Desmethylphosphinothricin (DMPT) | 4.0 | N/A |

| Phosphinothricin (PT) | 1100 | N/A |

| Table 2: Potency and distal acidity of L-AP4 and its analogues at the mGlu4 receptor. researchgate.netacs.org |

The three-dimensional arrangement of the functional groups in this compound analogues is critical for their interaction with receptors. Studies using conformationally restricted analogues have provided insights into the required spatial configuration for potent activity at group III mGluRs. nih.gov

The synthesis and evaluation of stereoisomers of 1-amino-2-phosphonomethylcyclopropanecarboxylic acid (APCPr), which are rigid analogues of L-AP4, have been particularly informative. nih.gov These studies revealed that the different stereoisomers exhibit a broad range of potencies at group III mGluRs. The most potent isomer, (1S,2R)-APCPr, displays a pharmacological profile similar to that of L-AP4, with high potency at mGlu4, mGlu6, and mGlu8 receptors. nih.gov This suggests that the spatial positioning of the amino, carboxyl, and phosphonate groups in (1S,2R)-APCPr mimics the bioactive conformation of L-AP4 at these receptors.

These findings underscore the importance of a specific spatial arrangement of the key functional groups for effective receptor binding and activation. The constrained nature of these analogues helps to define the conformational space that the flexible L-AP4 molecule must adopt to interact productively with the receptor.

Conformational analysis of this compound and its derivatives has been employed to understand their bioactive conformations. For flexible molecules like L-AP4, identifying the specific conformation adopted upon binding to a receptor is key to designing more potent and selective ligands.

Computational methods have been used to analyze the conformational landscape of related molecules like triethyl 4-phosphonobutyrate, revealing multiple low-energy conformations due to the flexible alkyl chain. smolecule.com For L-AP4 itself, studies with conformationally restricted analogues suggest that an extended conformation is the bioactive form at certain receptors. nih.gov The high potency of the (1S,2R)-APCPr isomer, which has a more defined and extended structure, supports this hypothesis. nih.gov

Furthermore, the stereoselective synthesis of various derivatives has allowed for the determination of relative stereochemistries, often confirmed by X-ray crystallography or NMR studies of cyclic derivatives. sciforum.netacs.org These structural insights are crucial for building accurate models of the bioactive conformation and for understanding the stereochemical requirements for potent binding at group III mGluRs. sciforum.net

Spatial Configuration Requirements for Receptor Interaction

Biological Pathways and Systemic Effects

This compound, primarily through its L-amino derivative L-AP4, has been instrumental as a pharmacological tool to investigate various biological pathways, particularly in the central nervous system. pubcompare.aievitachem.comnih.gov

L-AP4 is widely used to study glutamatergic signaling pathways due to its selective agonist activity at group III mGluRs. evitachem.com These receptors are involved in the modulation of synaptic transmission and plasticity. In the retina, L-AP4 has been famously used to differentiate between the ON and OFF pathways of visual signal processing. evitachem.comresearchgate.net It selectively blocks light responses in ON bipolar cells, effectively silencing the ON channel while leaving the OFF channel intact. evitachem.comresearchgate.net This has allowed for detailed investigation of the distinct roles these two pathways play in vision.

Beyond the retina, L-AP4 has shown neuroprotective effects in animal models of Parkinson's disease. mdpi.com Administration of L-AP4 has been shown to reduce the depletion of dopamine (B1211576) and its metabolites, suggesting a potential therapeutic avenue for this neurodegenerative disorder. mdpi.com The compound's activity at presynaptic mGluRs can modulate the release of neurotransmitters like glutamate and GABA, indicating its influence on both excitatory and inhibitory systems. ebi.ac.uk Systemically, L-AP4 has been observed to produce anxiogenic-like effects in normal rats but anxiolytic-like effects in rats subjected to hypoxia. ebi.ac.uk

Visual System Studies

2-Amino-4-phosphonobutyric acid (APB) has been extensively used as a pharmacological tool in vision research to dissect the distinct neural pathways that process light signals. wikigenes.orgresearchgate.netnih.gov Specifically, it has been instrumental in differentiating the "ON" and "OFF" pathways, which are fundamental to how the visual system detects increases and decreases in light intensity, respectively. researchgate.netnih.gov

Effects on Retinal Bipolar Cells

APB selectively affects ON-bipolar cells in the retina. researchgate.netutah.edu These cells are a critical link between photoreceptors (rods and cones) and ganglion cells. In the presence of APB, the light-evoked responses of ON-bipolar cells are blocked. researchgate.netutah.edu The compound mimics the action of the endogenous neurotransmitter glutamate released by photoreceptors, but it hyperpolarizes the ON-bipolar cells, effectively silencing their response to light. wikigenes.orgresearchgate.netutah.edu This effect is attributed to the closure of nonspecific cation channels in these cells. jneurosci.org

In contrast, OFF-bipolar cells are largely unaffected by APB. researchgate.netnih.gov Studies in rat retinal slices have shown that responses to the glutamate agonist kainate, which acts on OFF-bipolar cells, are observed in cells with axons stratifying in the outer part of the inner plexiform layer, a characteristic of OFF-bipolars. jneurosci.org APB-induced responses, however, are only seen in bipolar cells with axons in the inner part of the inner plexiform layer, typical of ON-bipolars. jneurosci.org

The table below summarizes the differential effects of APB on retinal bipolar cells.

| Cell Type | Effect of APB | Ion Channel Modulation | Reference |

| ON-Bipolar Cells | Blocks light response, causes hyperpolarization | Closure of nonspecific cation channels | researchgate.netutah.edujneurosci.org |

| OFF-Bipolar Cells | Largely unaffected | No direct effect on ion channels by APB | researchgate.netnih.gov |

Modulation of Light-Stimulated Dopamine Release

Dopamine is a key neuromodulator in the retina, playing a role in light adaptation. Research in primate retinas has demonstrated that light-stimulated dopamine release is significantly influenced by the activity of ON-bipolar cells. cambridge.orgcambridge.org In in-vitro studies of Macaca mulatta retinas, flashing light was shown to increase dopamine efflux significantly. cambridge.orgcambridge.org This light-evoked release of dopamine was completely blocked by the application of DL-2-amino-4-phosphonobutyric acid (DL-APB). cambridge.orgcambridge.org The inactive enantiomer, D-APB, had no such effect. cambridge.org This suggests that the excitatory drive to dopaminergic amacrine cells, the neurons that release dopamine, is provided by ON-bipolar cells. cambridge.orgcambridge.org Similar findings have been reported in other species, indicating a conserved mechanism across vertebrates. jneurosci.org

Influence on ON and OFF Pathways in Vision

By selectively blocking the ON pathway, 2-amino-4-phosphonobutyric acid has been a crucial tool for understanding the separate contributions of the ON and OFF pathways to visual perception. researchgate.netnih.gov In studies on the mudpuppy retina, APB was found to block all responses in the ON channel while leaving the OFF channel, including the discharge of OFF-ganglion cells, intact. researchgate.netnih.gov

However, the effects of APB are not always straightforward. In goldfish, while APB severely reduces the b-wave of the electroretinogram (a measure of ON-bipolar cell activity), it does not completely eliminate ON responses in the optic nerve and tectum. researchgate.netnih.govpnas.orgpnas.org Both ON and OFF responses remain, although their sensitivity is decreased. researchgate.netnih.govpnas.orgpnas.org This suggests that in some species, the segregation of ON and OFF pathways may be more complex, or that APB may have effects beyond the ON-bipolar cells. researchgate.netnih.govpnas.orgpnas.org In mice, APB's effect on OFF responses in retinal ganglion cells differs between dark and light adaptation, indicating a complex interplay between the two pathways. nih.gov Under light adaptation, APB decreases OFF responses, an effect that appears to be mediated by dopamine D1 receptors and HCN channels. nih.gov

The table below details the influence of APB on the ON and OFF visual pathways in different species.

| Species | Effect on ON Pathway | Effect on OFF Pathway | Reference |

| Mudpuppy | Complete block of responses | Intact responses | researchgate.netnih.gov |

| Goldfish | Severe reduction, but not elimination of responses | Decreased sensitivity | researchgate.netnih.govpnas.orgpnas.org |

| Rabbit | Abolished ON ganglion cell responses | Directionally selective OFF responses remained | nih.gov |

| Mouse | Blocks ON responses, but can unmask longer-latency ON responses in the OFF pathway | Decreased responses under light adaptation | nih.govjneurosci.org |

Antibacterial Activity of Phosphono Peptides

Phosphono dipeptides that are based on 4-amino-4-phosphonobutyric acid, a phosphonic acid analog of glutamic acid, have demonstrated notable antibacterial properties. nih.govoup.comresearchgate.net

Transport Through Bacterial Cytoplasmic Membrane

The effectiveness of these phosphono dipeptides as antibacterial agents is critically dependent on their transport across the bacterial cytoplasmic membrane. nih.govoup.comresearchgate.net The structure-activity relationship of these peptides indicates that the nature of the N-terminal amino acid component plays a crucial role in their activity. nih.govoup.com This suggests that the peptides are recognized and transported into the bacterial cell by peptide permease systems. oup.com Once inside the cell, it is believed that 4-amino-4-phosphonobutyric acid may act as an antimetabolite of glutamic acid, interfering with essential cellular functions. oup.com

Dipeptides containing N-terminal alanine, leucine, isoleucine, phenylalanine, or lysine have shown significant antibacterial activity against Escherichia coli. nih.govoup.comresearchgate.net Against Serratia marcescens, dipeptides with N-terminal alanine, leucine, valine, or proline were found to be active. nih.govoup.comresearchgate.net The activity of some of these peptides, such as Ala-Glu(P) and Leu-Glu(P), was comparable to that of dipeptides based on 1-aminoethylphosphonic acid, an analog of alanine. nih.govoup.com This highlights that the transport into the bacterial cell is a key determinant of the antibacterial efficacy of these phosphono peptides. nih.govoup.comresearchgate.net

The table below lists some phosphono dipeptides based on 4-amino-4-phosphonobutyric acid and their observed antibacterial activity.

| N-terminal Amino Acid | Target Bacteria | Activity | Reference |

| Alanine | Escherichia coli, Serratia marcescens | Marked | nih.govoup.comresearchgate.net |

| Leucine | Escherichia coli, Serratia marcescens | Marked | nih.govoup.comresearchgate.net |

| Isoleucine | Escherichia coli | Marked | nih.govoup.comresearchgate.net |

| Phenylalanine | Escherichia coli | Marked | nih.govoup.comresearchgate.net |

| Lysine | Escherichia coli | Marked | nih.govoup.comresearchgate.net |

| Valine | Serratia marcescens | Active | nih.govoup.comresearchgate.net |

| Proline | Serratia marcescens | Active | nih.govoup.comresearchgate.net |

Potential as Glutamic Acid Antimetabolite

Aminoalkylphosphonic acids are widely recognized as antimetabolites of their corresponding aminocarboxylic acids, presenting structures that can interact with and often inhibit biological pathways involving amino acids. lookchem.com In this context, the phosphonic acid analogue of glutamic acid, 2-amino-4-phosphonobutyric acid (APB or AP4), has been extensively investigated as a glutamic acid antimetabolite. evitachem.comnih.gov Its structural similarity to glutamic acid allows it to interact with glutamate receptors, but the substitution of the distal carboxylic acid group with a phosphonic acid group alters its pharmacological activity.

Research has firmly established 2-amino-4-phosphonobutyric acid as a competitive antagonist or a selective agonist at specific glutamate receptors, depending on the receptor subtype. evitachem.commedchemexpress.com It is particularly known for its potent and selective agonist activity at group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. evitachem.comacs.org Upon binding, it mimics the effect of glutamate at these receptors, leading to the inhibition of excitatory neurotransmission. evitachem.com This action is valuable in neuroscience research for dissecting the roles of specific receptor pathways. For example, it effectively blocks light responses in ON bipolar cells of the retina by mimicking the endogenous photoreceptor transmitter, making it a crucial tool in vision research. evitachem.comwikigenes.org Early studies on locust muscle demonstrated its ability to antagonize the excitatory action of glutamate. medchemexpress.com

The potency of 2-amino-4-phosphonobutyric acid varies across the different group III mGluR subtypes. Its interaction is characterized by specific binding affinities and effective concentrations, which have been quantified in various experimental systems.

| Compound | Receptor/System | Measured Activity | Value | Source |

|---|---|---|---|---|

| DL-AP4 (2-Amino-4-phosphonobutyric acid) | Glutamate Binding Sites | Apparent Dissociation Constant (Kd) | 66 μM | medchemexpress.com |

| L-AP4 (L-2-amino-4-phosphonobutyric acid) | mGlu4 Receptor | Half Maximal Effective Concentration (EC₅₀) | 0.08 μM | acs.org |

| L-thioAP4 (L-2-amino-4-thiophosphonobutyric acid) | mGlu4 Receptor | Half Maximal Effective Concentration (EC₅₀) | 0.039 μM | acs.org |

| DMPT (desmethylphosphinothricin) | mGlu4 Receptor | Half Maximal Effective Concentration (EC₅₀) | 4.0 μM | acs.org |

Role in Protein Phosphorylation Research

The study of protein phosphorylation, a key post-translational modification, is often hindered by the labile nature of the phosphate ester bond in phosphoserine, phosphothreonine, and phosphotyrosine, which can be rapidly cleaved by phosphatases. To overcome this, researchers utilize nonhydrolyzable phosphonate analogues of these phosphorylated amino acids. 2-amino-4-phosphonobutyric acid, with its stable carbon-phosphorus bond, serves as a valuable nonhydrolyzable mimic of phosphoserine (pSer). researchgate.netnih.gov

A significant application of this analogue is in the customized synthesis of phosphoproteins. researchgate.netnih.gov By employing advanced cell-free protein synthesis (CFPS) platforms combined with orthogonal translation systems (OTS), researchers can site-specifically incorporate 2-amino-4-phosphonobutyric acid into a protein's amino acid sequence in place of a serine residue. researchgate.netnih.gov This innovative approach allows for the production of user-defined phosphoproteins that are resistant to dephosphorylation. researchgate.net These stable phosphoprotein mimics are instrumental in studying the specific functional consequences of phosphorylation at a single, defined site, which facilitates research into physiological mechanisms and the development of potential therapeutic tools. researchgate.netnih.gov

Furthermore, 2-amino-4-phosphonobutyric acid is used as a pharmacological tool to investigate signaling pathways that involve protein phosphorylation. As a selective group III mGluR agonist, its effects (or lack thereof) can help delineate the specific receptors involved in a phosphorylation event. For instance, in studies of rat cortical glia, the group III-selective agonist L(+)-2-amino-4-phosphonobutyric acid had no effect on the tyrosine phosphorylation of extracellular signal-regulated kinases (ERK1/2). nih.gov This finding, contrasted with the effects of group I mGluR agonists, helped to establish that ERK1/2 activation in these cells is mediated by group I, not group III, mGluRs. nih.gov

| Application Area | Compound Used | Experimental System | Key Finding/Outcome | Source |

|---|---|---|---|---|

| Phosphoprotein Synthesis | 2-amino-4-phosphonobutyric acid (C-pSer) | Customized Cell-Free Protein Synthesis (CFPS) | Successfully synthesized sfGFP and MEK1 proteins with a site-specific, nonhydrolyzable pSer analog. | researchgate.netnih.gov |

| Signal Transduction Analysis | L(+)-2-amino-4-phosphonobutyric acid | Primary cultures of rat cortical glia | Did not induce tyrosine phosphorylation of ERK1/2, indicating the pathway is not mediated by group III mGluRs. | nih.gov |

| Astrocyte Protein Regulation | L(+)-2-amino-4-phosphonobutyric acid (L-AP4) | Immature rat hippocampal slices | Used as a selective group III mGluR agonist to study the control of GFAP phosphorylation. | scielo.br |

Advanced Research Methodologies for 4 Phosphonobutyric Acid

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties of 4-Phosphonobutyric acid at a molecular level. Through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model and predict its behavior in various environments.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been instrumental in understanding its potential as a corrosion inhibitor. rsc.orgresearchgate.net Researchers have used these calculations to investigate the molecule's fundamental properties and reactivity. rsc.org In one such study, quantum chemical calculations were performed on this compound (PBA) to evaluate its properties alongside other compounds. rsc.orgresearchgate.net DFT is also applied in broader contexts, such as studying related molecules to understand reaction selectivity. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique has been applied to study the adsorption of this compound on metal surfaces, providing insights that are difficult to obtain experimentally. researchgate.netnih.gov

In a study investigating corrosion inhibitors, MD simulations were used to analyze the adsorption behavior of this compound (PBA) on an Aluminum (111) surface. rsc.org The simulations calculate the adsorption energy (Eads), which indicates the spontaneity and strength of the inhibitor's adsorption onto the surface. researchgate.net Negative adsorption energies suggest a spontaneous and favorable adsorption process. researchgate.net The binding energies for the studied compounds, including this compound, were calculated to understand their relative effectiveness as corrosion inhibitors. rsc.orgresearchgate.net These simulations provide a powerful visual and quantitative picture of how the molecule interacts with a surface at the atomic scale. nih.gov

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical reactivity descriptors. rsc.org These descriptors offer valuable insights into the electronic structure and potential behavior of molecules like this compound in chemical processes. rsc.orgrsc.org

Key global reactivity descriptors that have been calculated for this compound include: rsc.orgresearchgate.net

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

HOMO-LUMO energy gap (ΔE): A lower energy gap suggests higher reactivity. researchgate.net

Chemical Hardness (η) and Softness (σ): These describe the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity (ω) and Nucleophilicity (ε): Measures of a molecule's propensity to act as an electrophile or nucleophile.

These descriptors are crucial for predicting how this compound will interact with other substances, such as metal surfaces in corrosion processes. rsc.orgresearchgate.net For example, Fukui indices, which are local reactivity descriptors, can predict product distributions in reactions not captured by thermochemistry alone. rsc.org

Table 1: Calculated Global Reactivity Descriptors for this compound (PBA)

| Descriptor | Value | Unit | Significance |

| EHOMO | -10.009 | eV | Electron-donating ability |

| ELUMO | -1.742 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 8.267 | eV | Reactivity indicator |

| Hardness (η) | 4.133 | eV | Resistance to electron change |

| Softness (σ) | 0.242 | eV-1 | Reciprocal of hardness |

Data sourced from a DFT study on corrosion inhibitors. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. wustl.edu This method is essential for structure-based drug design and understanding biochemical processes. wustl.edu The process involves sampling conformations of the ligand within the receptor's active site and then ranking these conformations using a scoring function. wustl.edu

While specific docking studies for this compound are not prominently available, research on its close analogue, L-2-amino-4-phosphonobutyric acid (L-AP4), provides a clear example of the methodology. L-AP4 has been docked into the binding sites of metabotropic glutamate (B1630785) receptors (mGluRs) to understand its activity as an agonist. nih.gov These models show that the best agonists achieve an optimized interaction with both lobes of the receptor's binding domain, and interlobe connections help stabilize the active, closed form of the receptor. nih.gov Programs like AutoDock Vina are commonly used for these procedures, which can evaluate binding energies to predict the affinity of a ligand for a target. rrsociology.ru

Analysis of Electronic Structure and Reactivity Descriptors

Analytical Techniques in Research

Alongside computational methods, advanced analytical techniques are indispensable for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of molecules in solution. For phosphorus-containing compounds like this compound, 31P NMR is particularly powerful.

This technique is highly sensitive to the chemical environment of the phosphorus nucleus. It has been effectively used to determine the acidity (pKa values) of the phosphonate (B1237965) group in related compounds. nih.govacs.org In a study of L-2-amino-4-phosphonobutyric acid (L-AP4) and its thio-analogue (L-thioAP4), researchers measured the pKa values by monitoring the variation in the 31P NMR chemical shift with pH. nih.govacs.orgresearchgate.net This method allowed for the precise determination of the second pKa of L-AP4 as 6.88. nih.govacs.org The difference in acidity between L-AP4 and its more potent analogue, L-thioAP4 (pKa 5.56), was attributed to the different electronic properties of the phosphorus group, which in turn affects receptor binding and biological activity. nih.govacs.org

Mass Spectrometry (MS) for Peptide Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of peptides, including those containing phosphonate moieties like this compound. This method provides precise information on the molecular weight and sequence of peptides.

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with an Orbitrap mass analyzer is employed for the accurate mass determination of synthetic peptides. nih.gov For instance, in the synthesis of peptides containing a phosphothreonine mimetic, (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid, ESI-MS is used to confirm the mass of the final product. nih.gov The observed mass-to-charge ratio (m/z) is compared to the calculated value to verify the identity of the synthesized peptide. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is utilized for peptide sequencing. In this process, peptide molecular ions are fragmented through collision with a neutral gas, such as argon. pubcompare.ai This fragmentation typically occurs at the peptide bonds, generating a series of b-ions (N-terminal fragments) and y-ions (C-terminal fragments). pubcompare.ai The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the deduction of the peptide's sequence. pubcompare.ai This technique is invaluable for confirming the successful incorporation of amino acid analogues, such as this compound derivatives, into a peptide chain. nih.gov

Fast atom bombardment (FAB) mass spectrometry is another technique that has been used for the analysis of oligopeptides containing the 4-phosphono-2-aminobutanoyl moiety, providing essential data for their structural confirmation. nih.gov

Radioligand Binding Assays (e.g., [3H]APB binding)

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions, providing data on the affinity of a compound for a specific receptor. In the context of this compound research, these assays often utilize a radiolabeled analogue, [3H]-2-amino-4-phosphonobutanoic acid ([3H]APB), to investigate binding to glutamate receptors.

These assays are typically performed using synaptic plasma membranes prepared from brain tissue, such as the rat hippocampus. nih.gov The principle of the assay involves incubating the membranes with the radioligand ([3H]APB) in the presence of varying concentrations of a competing, non-labeled compound. The ability of the test compound to displace the radioligand from its binding site is measured.

The results are often expressed as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. For example, in a study of cyclic analogues of APB, the cyclopentyl analogue, 3b, was found to be a potent inhibitor of [3H]APB binding, with an IC50 of 4.7 µM. nih.gov In contrast, other analogues, 4a and 4b, showed minimal activity in displacing [3H]APB. nih.gov Such studies help in understanding the structure-activity relationship and the conformational requirements for binding to the APB-sensitive receptor. nih.gov

It is important to note that the binding site identified by [3H]APB in synaptosomal membrane preparations may not be identical to the receptor that mediates the physiological effects observed in systems like the hippocampal perforant path. nih.gov

Electrochemical Studies (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are employed to investigate the properties of this compound, particularly in the context of its application as a corrosion inhibitor. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two such methods used to evaluate its effectiveness in protecting metals like mild steel in various aqueous environments. acs.org

Potentiodynamic Polarization (PDP) measurements involve changing the potential of a working electrode (e.g., mild steel) at a controlled rate and measuring the resulting current. researchgate.net This technique provides key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). A decrease in Icorr in the presence of an inhibitor indicates a reduction in the corrosion rate. acs.org

Electrochemical Impedance Spectroscopy (EIS) involves applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance of the system. nih.gov The resulting data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl). bendola.comjmaterenvironsci.com An increase in Rct is indicative of increased corrosion resistance due to the formation of a protective film by the inhibitor on the metal surface. acs.orgresearchgate.net

Studies have shown that this compound, often in combination with other compounds like benzotriazole (B28993) derivatives and Zn2+, can act as an effective corrosion inhibitor for mild steel in groundwater. acs.org The data from these electrochemical studies demonstrate that the inhibitor molecules adsorb onto the steel surface, forming a protective layer that impedes the corrosion process. acs.org

Table 1: Electrochemical Parameters for Mild Steel Corrosion Inhibition

This table presents data from potentiodynamic polarization studies on the corrosion inhibition of mild steel in groundwater by a formulation containing 1-(2-pyrrolecarbonyl)-benzotriazole (PBTA), Zn2+, and this compound (PBA).

| Inhibitor System | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Groundwater (Blank) | -665 | 15.85 | - |

| PBTA + Zn²+ + PBA | -710 | 0.83 | 94.76 |

Data sourced from potentiodynamic polarization measurements. acs.org

X-ray Diffraction Analysis for Stereochemistry

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline material. In the study of phosphonic acids and their derivatives, single-crystal X-ray diffraction is particularly crucial for the unambiguous determination of the relative and absolute stereochemistry of chiral compounds. capes.gov.br

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be generated, from which the precise arrangement of atoms and the stereochemical configuration can be determined. nmi-tt.deresearchgate.net

While a specific crystal structure for this compound is not detailed in the provided context, the methodology is widely applied to its analogues. For instance, the structures of N-(p-trifluromethyl)phenyl-α-aminophosphonates have been established using X-ray diffraction analysis, providing data on unit cell dimensions, space group, and final R-factors. researchgate.net Similarly, the relative stereochemistry of diastereoselective synthesis products of 2-amino-4-phosphonobutanoic acid derivatives has been assigned through X-ray diffraction analyses of their cyclic derivatives. core.ac.uk This technique has also been instrumental in solving the crystal structure of the human mGlu8 receptor's amino-terminal domain in complex with L-2-amino-4-phosphonobutyric acid (L-AP4), providing insights into the molecular basis of its receptor binding and selectivity. nih.gov

In Vitro and In Vivo Research Models

To understand the biological effects of this compound and its analogues, various in vitro and in vivo models are utilized. These models range from isolated neuronal preparations to whole animal systems, allowing for a multi-level investigation of the compound's physiological and pharmacological actions.

Cultured Neurons and Slice Preparations (e.g., Hippocampal Slices)

In vitro preparations such as cultured neurons and brain slices are invaluable for studying the direct effects of compounds on neuronal activity and synaptic transmission in a controlled environment.

Cultured Neurons: Primary cultures of neurons from specific brain regions, like the hippocampus or cortex, are used to investigate the effects of compounds on individual cells. nih.govscholaris.ca For example, studies on cultured rat hippocampal pyramidal neurons have used the analogue L-2-amino-4-phosphonobutyric acid (L-AP4) to probe its role in modulating ion currents, such as the slowly inactivating potassium current, ID. jneurosci.org In these experiments, L-AP4 was found to have no significant effect on ID, unlike agonists for other metabotropic glutamate receptor groups. jneurosci.org Similarly, cultured rat cortical glia and neurons have been used to study changes in intracellular pH in response to glutamate receptor agonists, where L-AP4 did not elicit the alkalinization seen with group I mGluR agonists.

Hippocampal Slices: Acute or organotypic hippocampal slices from rats are a widely used ex vivo model to study synaptic plasticity and the effects of neuroactive compounds. nih.govmedchemexpress.com The analogue DL-2-amino-4-phosphonobutyric acid (DL-AP4) has been shown to antagonize excitatory synapses in the lateral perforant path of rat hippocampal slices with an apparent Kd of 2.5 µM. medchemexpress.com Furthermore, studies using rat hippocampal slices have demonstrated that APB can selectively eliminate the late phases of long-term potentiation (LTP), suggesting an involvement of APB-sensitive sites in the maintenance of this form of synaptic plasticity. nih.gov

Animal Models (e.g., Rat, Goldfish, Mudpuppy, Mice)

In vivo animal models are essential for understanding the systemic effects and functional consequences of a compound's activity within a living organism. scilit.com

Rat: Rats are frequently used in neuroscience research to model various neurological conditions and to study the effects of compounds on behavior and neurophysiology. jneurosci.org In studies related to Parkinson's disease, rat models have been used to investigate the effects of the analogue L-2-amino-4-phosphonobutyric acid (L-AP4) when infused into specific brain regions like the globus pallidus and substantia nigra pars reticulata. jneurosci.org These studies have shown that L-AP4 can modulate inhibitory and excitatory transmission in these areas. jneurosci.org In models of neuropathic pain, whole-cell recordings from spinal cord slices of nerve-ligated rats have been used to examine the effect of L-AP4 on synaptic transmission. nih.gov

Goldfish: The visual system of the goldfish (Carassius auratus) serves as a model for studying retinal processing and the roles of different neuronal pathways. nih.govnih.gov The analogue DL-2-amino-4-phosphonobutyric acid (APB) has been used in goldfish to investigate the function of the ON and OFF pathways in vision. researchgate.netcore.ac.uk Intraocular injections of APB have been shown to reduce the b-wave of the electroretinogram and affect contrast sensitivity and responses to visual stimuli. core.ac.uknih.gov

Mudpuppy: The mudpuppy (Necturus maculosus) has been a classical model for retinal research due to its large, accessible retinal cells. researchgate.netnih.gov Perfused retina-eyecup preparations from the mudpuppy were instrumental in the initial characterization of 2-amino-4-phosphonobutyric acid as a pharmacological tool that selectively blocks responses in the retinal ON channel. researchgate.netnih.gov Studies in the mudpuppy retina have also revealed more subtle actions of APB, such as the enhancement of OFF responses in certain retinal neurons. nih.gov

Mice: Mice are used in a variety of behavioral and neuropharmacological studies. Research has shown that 2-amino-4-phosphonobutyric acid can selectively block two-way avoidance learning in mice, indicating its potential to modulate learning and memory processes. wikigenes.org

Cell-Free Systems for Protein Synthesis

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for producing proteins, including those containing non-canonical amino acids such as this compound. This in vitro method circumvents the limitations of living cells, offering precise control over the reaction environment and enabling the synthesis of proteins that might be toxic or difficult to express in vivo. The open nature of CFPS allows for the direct addition of components like this compound, which, as a charged amino acid, may have poor cell permeability. researcher.liferesearchgate.net

Research has demonstrated the successful site-specific incorporation of this compound, a non-hydrolyzable analog of phosphoserine (pSer), into target proteins. researchgate.netnih.gov This is particularly valuable for studying protein phosphorylation, a key post-translational modification that regulates numerous cellular processes. By incorporating a stable phosphoserine mimic like this compound, researchers can investigate the structural and functional consequences of phosphorylation without the risk of dephosphorylation by phosphatases. nih.gov

A key strategy for incorporating unnatural amino acids in CFPS is the use of an orthogonal translation system (OTS). researchgate.net This typically consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are designed to uniquely recognize the unnatural amino acid and incorporate it at a specific codon (often a reassigned stop codon like UAG) in the messenger RNA (mRNA) sequence of the target protein. researchgate.netnih.gov